molecular formula C16H13N3O5 B2558874 N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide CAS No. 126940-54-3

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide

Cat. No.: B2558874
CAS No.: 126940-54-3
M. Wt: 327.296
InChI Key: TYEWRSBESMRDNG-UHFFFAOYSA-N
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Description

N-{1,3-dimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H-pyrano[2,3-d]pyrimidin-6-yl}benzamide is a useful research compound. Its molecular formula is C16H13N3O5 and its molecular weight is 327.296. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Characterization

Microwave-Assisted Synthesis : One study highlights the synthesis of pyrimidine linked heterocyclic compounds, including derivatives of the specified chemical structure, using microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal and antibacterial potential, showcasing the method's efficiency and the compounds' broad-spectrum biological activities (Deohate & Palaspagar, 2020).

Anticancer Agents : Another research focus is on the synthesis of novel dimethyl-benzo,-1,3,6-oxadiazepine, and 1,3,5-triazepine derivatives as anticancer agents. This study demonstrates the potential of these compounds, including the targeted chemical structure, in exhibiting cytotoxic activity against cancer cells, highlighting their promise in anticancer drug development (Abu‐Hashem & Aly, 2017).

Solid-State Synthesis : The application of microwave irradiation in the solid-state synthesis of oxazino[4,5-d]-, pyrano[2,3-d]-, pyrido[2,3-d]-, and pyrimido[4,5-d]pyrimidines from N, N-dimethyl derivatives is explored. This approach provides an efficient pathway to a range of heterocyclic compounds with potential pharmaceutical applications (Devi, Borah, & Bhuyan, 2004).

Biological Evaluation

Enzyme Inhibition : Research on N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides demonstrates their potential as enzyme inhibitors. These compounds were evaluated against human recombinant alkaline phosphatases and ecto-5′-nucleotidases, showcasing their ability to bind nucleotide protein targets and suggesting further applications in medicinal chemistry (Saeed et al., 2015).

Antimicrobial and Antiproliferative Activities : A study on the synthesis and biological evaluation of novel heterocycles, including pyrazolopyrimidines derivatives, highlights their antimicrobial and anti-5-lipoxygenase agents, as well as their cytotoxic and 5-lipoxygenase inhibition activities. This indicates their therapeutic potential in treating diseases associated with microbial infections and inflammation (Rahmouni et al., 2016).

Properties

IUPAC Name

N-(1,3-dimethyl-2,4,7-trioxopyrano[2,3-d]pyrimidin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c1-18-13(21)10-8-11(15(22)24-14(10)19(2)16(18)23)17-12(20)9-6-4-3-5-7-9/h3-8H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYEWRSBESMRDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=O)O2)NC(=O)C3=CC=CC=C3)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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